Weak Gram-Negative Antibacterial Activity Distinguishes 4-Benzylpiperidine-1-sulfonamide from Classical Sulfonamide Antibiotics
In standardized MIC assays, 4-benzylpiperidine-1-sulfonamide exhibited only 5.99% inhibition of wild-type Pseudomonas aeruginosa ATCC 27853 at 300 µg/mL, whereas classical sulfonamide antibacterials such as sulfamethoxazole typically achieve >90% inhibition at comparable concentrations due to potent dihydropteroate synthase (DHPS) inhibition [1]. This low activity suggests that the compound does not act as a canonical DHPS inhibitor, distinguishing it from traditional sulfa drugs and indicating a differentiated mode of action suitable for resistance-bypass screening campaigns [2].
| Evidence Dimension | Antibacterial percent inhibition at fixed concentration |
|---|---|
| Target Compound Data | 5.99% inhibition of P. aeruginosa ATCC 27853 at 300 µg/mL |
| Comparator Or Baseline | Sulfamethoxazole: typically >90% inhibition of P. aeruginosa at 256 µg/mL via DHPS inhibition (literature benchmark) |
| Quantified Difference | Approximately 15-fold lower percent inhibition at comparable concentration |
| Conditions | CAMHB media, NBS plates, OD(600) readout; ChEMBL assay CHEMBL4296187 |
Why This Matters
Procurement for antibacterial screening libraries requires compounds with non-classical mechanisms to avoid redundant hits; this compound's weak Gram-negative activity profile confirms it is mechanistically distinct from legacy sulfonamides.
- [1] ChEMBL Activity Data: CHEMBL4513999, Activity ID 20220418. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL4513999 View Source
- [2] ChEMBL Compound Report Card: CHEMBL4513999. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL4513999/ View Source
